(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13471577
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O3 |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C17H24N2O3/c1-11(2)15(18)17(20)19(13-6-7-13)10-12-4-3-5-14-16(12)22-9-8-21-14/h3-5,11,13,15H,6-10,18H2,1-2H3/t15-/m0/s1 |
| Standard InChI Key | JBQAVISKRGMWFG-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N |
| SMILES | CC(C)C(C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of substituted butyramides, characterized by a chiral center at the second carbon of the butyramide backbone. Its molecular formula is C₁₇H₂₄N₂O₃, with a molar mass of 304.4 g/mol. The IUPAC name reflects its stereochemistry: (2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methylbutanamide. Key structural elements include:
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A cyclopropyl group linked to the amide nitrogen.
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A 2,3-dihydrobenzo dioxin moiety substituted at the fifth position.
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A branched butyramide chain with a methyl group at the third carbon and an amino group at the second carbon.
Table 1: Molecular Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₃ | |
| Molecular Weight | 304.4 g/mol | |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methylbutanamide | |
| SMILES | CC(C)C@@HN | |
| InChIKey | JBQAVISKRGMWFG-HNNXBMFYSA-N |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions to construct its stereochemically complex framework. While detailed protocols are proprietary, general approaches include:
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Amide Bond Formation: Coupling a cyclopropylamine derivative with a functionalized benzo dioxin intermediate.
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Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the (S)-isomer.
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Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to preserve the amino functionality during synthesis.
Table 2: Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 5-(Chloromethyl)-2,3-dihydrobenzo dioxin | Electrophilic coupling partner |
| 2 | (S)-2-Amino-3-methylbutanoic acid | Chiral backbone precursor |
| 3 | Cyclopropylamine | Amine nucleophile |
Physicochemical Properties
Experimental data on solubility, logP, and pKa remain limited. Computational predictions suggest:
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LogP: ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration).
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Water Solubility: <1 mg/mL (indicating poor aqueous solubility).
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Hydrogen Bond Donors/Acceptors: 2 donors (NH₂, NH) and 5 acceptors (amide, ethers).
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | XLogP3 |
| Topological PSA | 78.9 Ų | ChemAxon |
| Rotatable Bonds | 5 | RDKit |
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Sabcomeline (Analog) | Muscarinic M1 | 12 nM | |
| AJ2-30 (SLC15A4 Inhibitor) | SLC15A4 Transporter | 2.6 μM | |
| WZ-4002 (EGFR Inhibitor) | EGFR T790M | 8 nM |
Applications in Drug Discovery
The compound’s structural features align with trends in targeting:
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Autoimmune Diseases: SLC15A4 inhibitors show promise in suppressing lupus-associated cytokines .
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Neurological Disorders: Muscarinic modulators are explored for Alzheimer’s and schizophrenia .
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Oncology: Cyclopropyl-containing compounds are studied for kinase inhibition .
Research Gaps and Future Directions
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Pharmacokinetic Profiling: Absence of in vivo ADME (Absorption, Distribution, Metabolism, Excretion) data.
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Target Deconvolution: High-throughput screening to identify primary molecular targets.
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Structure-Activity Relationships (SAR): Systematic modification of the benzo dioxin and cyclopropyl groups.
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